molecular formula C16H16ClN3O2 B2477836 (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 1448078-76-9

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2477836
CAS No.: 1448078-76-9
M. Wt: 317.77
InChI Key: YHZQQUHTBWQWRD-UHFFFAOYSA-N
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Description

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The chloropyridine moiety is introduced through a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with a piperidine precursor under controlled conditions. The final step involves coupling the pyridine ring to the piperidine intermediate using a suitable coupling reagent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce piperidine derivatives with altered functional groups .

Scientific Research Applications

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (4-((5-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone
  • (4-((5-Fluoropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone
  • (4-((5-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone

Uniqueness

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone is unique due to the presence of the chloropyridine moiety, which imparts specific chemical properties such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .

Biological Activity

The compound (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone, also known by its chemical formula C16H16ClN3O2C_{16}H_{16}ClN_{3}O_{2}, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H16ClN3O2C_{16}H_{16}ClN_{3}O_{2}
  • Molecular Weight : 317.77 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

1. Anti-inflammatory Activity

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. The presence of the chloropyridine moiety is believed to enhance the interaction with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.

2. Anticancer Properties

Research has demonstrated that pyridine derivatives can induce apoptosis in cancer cells. For instance, a study involving derivatives of chloropyridine showed that these compounds could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK.

3. Antimicrobial Activity

Compounds similar to this compound have been tested for their antimicrobial properties. Preliminary results suggest effectiveness against certain bacterial strains, indicating a potential role in treating infections.

Research Findings and Case Studies

StudyFindings
Umesha et al. (2009)Tested pyrazoles with chlorinated substituents; showed enhanced cytotoxicity in MCF-7 cellsSuggests structural modifications can lead to improved anticancer activity
Parish et al. (1984)Investigated 3,4-diaryl-pyrazole derivatives; demonstrated antifungal activityHighlights potential for developing new antifungal agents based on structural similarity
Cho et al. (2017)Combination therapy with trametinib showed enhanced antitumor effectsIndicates that compounds like this compound may synergize with existing therapies

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes.
  • Induction of Apoptosis : Activation of apoptotic pathways through modulation of Bcl-xL and caspase cascades.
  • Antioxidant Effects : Some derivatives exhibit antioxidant properties, reducing oxidative stress in cells.

Properties

IUPAC Name

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-3-4-15(19-11-13)22-14-5-8-20(9-6-14)16(21)12-2-1-7-18-10-12/h1-4,7,10-11,14H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZQQUHTBWQWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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